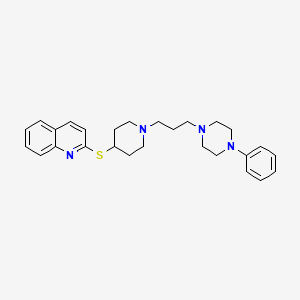
N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide is an organic compound with a complex structure that includes a bromine atom, an ethyl group, and a nitro group attached to a phenyl ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide typically involves the nitration of 4-ethylphenylamine followed by bromination and subsequent acetamidation. The general steps are as follows:
Nitration: 4-ethylphenylamine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Bromination: The nitrated product is then brominated using bromine in the presence of a suitable solvent like acetic acid.
Acetamidation: Finally, the brominated nitro compound is reacted with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of N-(5-bromo-4-ethyl-2-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 5-bromo-4-ethyl-2-nitrobenzoic acid and ammonia.
Aplicaciones Científicas De Investigación
N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromo-2-nitrophenyl)acetamide
- N-(4-ethyl-2-nitrophenyl)acetamide
- N-(5-bromo-4-methyl-2-nitrophenyl)acetamide
Uniqueness
N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide is unique due to the specific combination of substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of both bromine and nitro groups provides opportunities for diverse chemical modifications and applications.
Propiedades
Número CAS |
52121-37-6 |
|---|---|
Fórmula molecular |
C10H11BrN2O3 |
Peso molecular |
287.11 g/mol |
Nombre IUPAC |
N-(5-bromo-4-ethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H11BrN2O3/c1-3-7-4-10(13(15)16)9(5-8(7)11)12-6(2)14/h4-5H,3H2,1-2H3,(H,12,14) |
Clave InChI |
DCPUKKRXXDDPGV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1Br)NC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


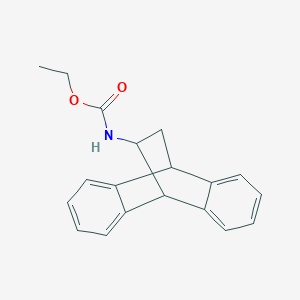

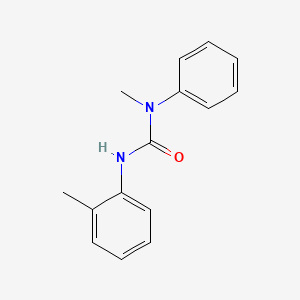
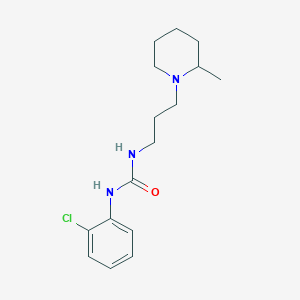
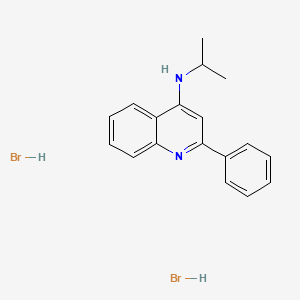
![ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947474.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide](/img/structure/B11947477.png)

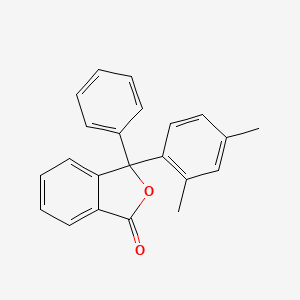

![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)

![(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one](/img/structure/B11947522.png)
